7-Bromo-1H-indol-5-amine
Overview
Description
7-Bromo-1H-indol-5-amine is a chemical compound with the empirical formula C8H7BrN2. It has a molecular weight of 211.06 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is NC1=CC(Br)=C2NC=CC2=C1 . The InChI key is IDSDTLAEQBFCMV-UHFFFAOYSA-N .Chemical Reactions Analysis
While there isn’t specific information on the chemical reactions of this compound, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
This compound is a crystalline compound . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Indole Synthesis and Classification
The compound 7-Bromo-1H-indol-5-amine is a derivative of indole, a prominent structure in organic chemistry. Indole synthesis is a critical area of study, with several strategies for its construction. The synthesis methods are classified based on the formation of the indole ring, with distinctions made between forming bonds to functionalized versus non-functionalized aromatic carbons. Name reactions associated with indole synthesis, such as the Fischer and Bartoli indole syntheses, are crucial in the construction of the indole nucleus, which is fundamental for various chemical and pharmaceutical applications (Taber & Tirunahari, 2011).
Amine-Functionalized Materials
Amine-functionalized materials, particularly metal-organic frameworks (MOFs), show promising applications due to the strong interaction between CO2 and basic amino functionalities. These materials are pivotal in CO2 capture and exhibit excellent separation performance in various gas mixtures. The strategies for synthesizing amine-functionalized MOFs include in situ synthesis, post-modification, and physical impregnation methods, each contributing to the high CO2 sorption capacity of these materials. Furthermore, amine-functionalized MOFs demonstrate potential in catalysis, showcasing their versatility and significance in scientific research (Lin, Kong, & Chen, 2016).
Analytical Applications
The compound's indole moiety and amino group suggest potential applications in analytical chemistry. The ninhydrin reaction, for example, is used to analyze primary amino groups, forming a distinct chromophore, Ruhemann's purple (RP). This reaction has broad applications across various scientific disciplines, including agriculture, food sciences, and biochemistry. The versatility of the ninhydrin reaction, due to its reaction with a variety of compounds, makes it a vital analytical tool in detecting, isolating, and analyzing compounds of interest (Friedman, 2004).
Environmental and Chemical Processes
In environmental and chemical processes, advanced oxidation processes (AOPs) have been employed for the degradation of nitrogen-containing hazardous compounds. The efficacy of AOPs in treating resistant nitrogen-containing compounds, such as amines and dyes, has been established. Ozone, Fenton processes, and cavitation are some of the AOPs used, highlighting the reactivity and potential of nitrogen-containing compounds like this compound in environmental remediation efforts (Bhat & Gogate, 2021).
Safety and Hazards
Future Directions
Indole derivatives, including 7-Bromo-1H-indol-5-amine, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , suggesting that 7-Bromo-1H-indol-5-amine may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to mimic the structure of proteins and bind reversibly to enzymes . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes . This suggests that this compound may also influence several biochemical pathways, leading to downstream effects.
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, they have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also have diverse molecular and cellular effects.
Action Environment
The synthesis and activity of indole derivatives can be influenced by various factors, including the availability of starting materials and the specific conditions under which they are synthesized .
Biochemical Analysis
Biochemical Properties
They interact with various enzymes, proteins, and other biomolecules, and these interactions can influence the function and behavior of cells .
Cellular Effects
Indole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These effects are likely to be mediated through various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Bromo-1H-indol-5-amine is not well-defined. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
properties
IUPAC Name |
7-bromo-1H-indol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSDTLAEQBFCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572741 | |
Record name | 7-Bromo-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
196205-07-9 | |
Record name | 7-Bromo-1H-indol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196205-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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